5-Methylethylone
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Overview
Description
Preparation Methods
The synthesis of 5-Methylethylone typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Methylethylone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary amines or alcohols.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Methylethylone involves its interaction with monoamine transporters, leading to the release of neurotransmitters such as serotonin, norepinephrine, and dopamine . This results in increased synaptic concentrations of these neurotransmitters, contributing to its stimulant and empathogenic effects. The molecular targets include serotonin transporters (SERT), norepinephrine transporters (NET), and dopamine transporters (DAT) .
Comparison with Similar Compounds
5-Methylethylone is structurally and functionally similar to other cathinones such as:
- Methylone
- Ethylone
- Butylone
- Eutylone
- Ephylone
- Isohexylone
- N-Ethylhexylone
Compared to these compounds, this compound is unique due to its specific substitution pattern on the benzodioxole ring, which may influence its pharmacological properties and potency .
Properties
CAS No. |
1364933-82-3 |
---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one |
InChI |
InChI=1S/C13H17NO3/c1-4-14-9(3)12(15)10-5-8(2)13-11(6-10)16-7-17-13/h5-6,9,14H,4,7H2,1-3H3 |
InChI Key |
YCLKQJDSTUZDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=CC2=C(C(=C1)C)OCO2 |
Origin of Product |
United States |
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